molecular formula C9H9ClO2S B1363889 [(3-Chlorobenzyl)thio]acetic acid CAS No. 34722-33-3

[(3-Chlorobenzyl)thio]acetic acid

Cat. No.: B1363889
CAS No.: 34722-33-3
M. Wt: 216.68 g/mol
InChI Key: GYICVPMYXZNAHY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-((3-Chlorobenzyl)thio)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of 2-((3-Chlorobenzyl)thio)acetic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-((3-Chlorobenzyl)thio)acetic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with specific amino acid residues in the active site of the enzyme or receptor. Additionally, 2-((3-Chlorobenzyl)thio)acetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-Chlorobenzyl)thio)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((3-Chlorobenzyl)thio)acetic acid can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-((3-Chlorobenzyl)thio)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-((3-Chlorobenzyl)thio)acetic acid can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2-((3-Chlorobenzyl)thio)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of 2-((3-Chlorobenzyl)thio)acetic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-((3-Chlorobenzyl)thio)acetic acid within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 2-((3-Chlorobenzyl)thio)acetic acid is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of 2-((3-Chlorobenzyl)thio)acetic acid within the cell can determine its overall impact on cellular function .

Preparation Methods

The synthesis of [(3-Chlorobenzyl)thio]acetic acid typically involves the reaction of 3-chlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the thiol group. The reaction mixture is then acidified to precipitate the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

[(3-Chlorobenzyl)thio]acetic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(3-Chlorobenzyl)thio]acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

[(3-Chlorobenzyl)thio]acetic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYICVPMYXZNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366605
Record name {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34722-33-3
Record name {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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